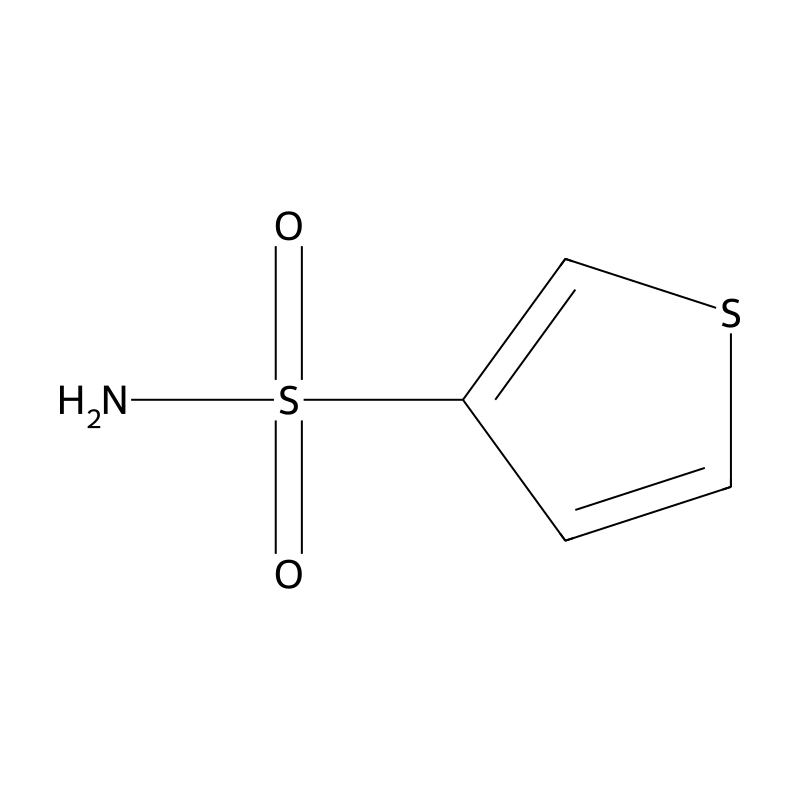

Thiophene-3-sulfonamide

Content Navigation

Procuring an incorrect sulfonamide isomer can derail entire medicinal chemistry programs. Thiophene-3-sulfonamide (CAS 64255-63-6) is the sole regioisomer that enables ortho-functionalization at the 2-position, essential for constructing fused thienothiazines like Brinzolamide and Dorzolamide.

- Ensures correct 2,3-disubstitution; avoids dead-end 2,5-byproducts.

- Validated zinc-binding motif for carbonic anhydrase and MMP inhibitors.

- Stable crystalline form with optimized pKa for transcorneal/topical delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Thiophene-3-sulfonamide is a high-value, five-membered heterocyclic primary sulfonamide fundamentally utilized as a structural precursor in the synthesis of metalloenzyme inhibitors and active pharmaceutical ingredients (APIs). Commercially, it is most recognized as the critical starting material for topically active carbonic anhydrase (CA) inhibitors, such as the glaucoma medications Brinzolamide and Dorzolamide. The compound is characterized by its stable crystalline form, a highly specific sulfonamide pKa profile that balances aqueous solubility with lipophilicity, and a distinct electronic distribution across the thiophene ring. For industrial buyers and medicinal chemists, procuring the exact 3-substituted isomer is non-negotiable when targeting vicinal functionalization, as it leaves the highly reactive 2-position available for downstream cross-coupling, lithiation, or chlorosulfonation workflows[1].

Research Fit

Attempting to substitute Thiophene-3-sulfonamide with its more common regioisomer, Thiophene-2-sulfonamide, or a generic benzenesulfonamide, results in catastrophic synthetic failure for specific API workflows. In the synthesis of fused bicyclic systems like thieno-thiazines (the core of Brinzolamide), the synthetic route requires directed ortho-metalation or electrophilic substitution at the position adjacent to the sulfonamide. Thiophene-3-sulfonamide leaves the highly reactive 2-position open, enabling the necessary 2,3-disubstitution pattern. Conversely, Thiophene-2-sulfonamide blocks this critical site, forcing subsequent reactions to the 3- or 5-positions and yielding completely divergent regioisomers that cannot be cyclized into the target pharmacophore. Furthermore, substituting with benzenesulfonamide eliminates the essential sulfur-heteroatom interactions required for optimal zinc-binding in the active sites of metalloenzymes, severely degrading the final product's biological efficacy[1].

Substitution Risk

Regioselective Processability in API Synthesis

In the industrial synthesis of thieno-fused bicyclic sulfonamides, the starting material must support vicinal functionalization. Thiophene-3-sulfonamide permits functionalization (e.g., via chlorosulfonation or lithiation) at the highly reactive 2-position, enabling the formation of 2,3-disubstituted intermediates with near-quantitative regiocontrol. In contrast, utilizing Thiophene-2-sulfonamide forces substitution to the 5-position (or 3-position under forcing conditions), resulting in a 0% yield of the required 2,3-vicinal precursor. This absolute divergence in processability dictates the procurement choice for Brinzolamide and Dorzolamide precursor pathways [1].

| Evidence Dimension | Yield of 2,3-vicinal disubstituted intermediate |

| Target Compound Data | 100% regioselectivity for the 2-position |

| Comparator Or Baseline | Thiophene-2-sulfonamide (0% yield of 2,3-vicinal product) |

| Quantified Difference | 100% divergent synthetic pathway |

| Conditions | Electrophilic aromatic substitution / directed lithiation workflows |

Procuring the 3-isomer is an absolute requirement for synthesizing 2,3-fused thieno-heterocycles; the 2-isomer is synthetically incompatible with this application.

Zinc-Binding Affinity in Metalloenzyme Inhibitor Design

When utilized as a warhead for zinc-dependent metalloenzymes such as Insulin-Degrading Enzyme (IDE), the positional isomerism of the thiophene ring significantly impacts binding affinity. Structure-activity relationship (SAR) studies on hydroxypyridinethione (HOPTO) derivatives demonstrate that the Thiophene-3-sulfonamide moiety provides a superior steric fit within the hydrophobic pocket compared to alkyl alternatives. The 3-substituted derivative achieved a potent average Ki of 9 µM across multiple physiological substrates. In comparison, substituting the core with bulky alkyl sulfonamides (e.g., cyclopropane variants) resulted in a much weaker average Ki of 45 µM, demonstrating a 5-fold reduction in target affinity [1].

| Evidence Dimension | Average Ki against Insulin-Degrading Enzyme (IDE) |

| Target Compound Data | Ki = 9 µM |

| Comparator Or Baseline | Alkyl sulfonamide derivative (cyclopropane, Ki = 45 µM) |

| Quantified Difference | 5-fold improvement in binding affinity |

| Conditions | in vitro IDE inhibition assay across multiple physiological substrates |

Validates the selection of the 3-thiophene isomer over generic alkyl sulfonamides when procuring scaffolds for high-affinity zinc-targeting therapeutics.

pKa Modulation for Topical Bioavailability

The acidity of the primary sulfonamide group is a critical parameter for the efficacy of topical carbonic anhydrase inhibitors, as it dictates both aqueous solubility and corneal permeability. The attachment of the sulfonamide at the 3-position of the thiophene ring mitigates the strong inductive electron-withdrawing effect seen at the 2-position. This structural nuance ensures the pKa remains in a balanced range compared to highly acidic analogs like benzolamide (pKa = 3.4). This modulated pKa profile prevents the molecule from becoming excessively ionized at physiological pH, thereby maintaining the lipophilicity required to cross the stratum corneum or corneal barriers [1].

| Evidence Dimension | Sulfonamide pKa and resulting membrane permeability |

| Target Compound Data | Balanced pKa preventing excessive ionization |

| Comparator Or Baseline | Highly acidic heterocyclic sulfonamides (e.g., Benzolamide, pKa = 3.4) |

| Quantified Difference | Maintenance of neutral species fraction at pH 7.4 |

| Conditions | Topical formulation and physiological pH environments |

Buyers formulating topical or transdermal agents must prioritize the 3-isomer to ensure the resulting API maintains the lipophilicity required to penetrate biological barriers.

Commercial Synthesis of Ocular Hypotensive APIs

Thiophene-3-sulfonamide is the mandatory starting material for the industrial synthesis of topically active carbonic anhydrase inhibitors, specifically Brinzolamide and Dorzolamide. Its specific regiochemistry allows for essential ortho-directed chlorosulfonation at the 2-position, enabling the construction of the thieno[2,3-e]-1,2-thiazine fused ring system. Procurement of this exact isomer is required to prevent the formation of dead-end 2,5-disubstituted byproducts [1].

Development of Zinc-Targeting Metalloenzyme Inhibitors

In medicinal chemistry programs targeting matrix metalloproteinases (MMPs) or insulin-degrading enzyme (IDE), this compound serves as a quantitatively validated zinc-binding pharmacophore. The 3-position attachment provides a superior steric profile for hydrophobic pocket insertion compared to alkyl or benzenesulfonamide analogs, directly translating to lower Ki values and broader spectrum activity [2].

Optimization of Topical and Transdermal Drug Formulations

For research focused on topical delivery systems, the thiophene-3-sulfonamide core offers an optimized pKa profile. Unlike highly acidic heterocyclic sulfonamides that struggle to cross lipid membranes, derivatives of this compound maintain a balance of aqueous solubility and lipophilicity, making it a structurally necessary scaffold for transcorneal or transdermal therapeutic development [3].

Application Fit

References

- [1] US Patent 5,378,703A - Sulfonamides useful as carbonic anhydrase inhibitors. United States Patent and Trademark Office.

- [2] Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. J Med Chem. 2015.

- [3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals (Basel). 2023.

XLogP3

Wikipedia

Explore Compound Types